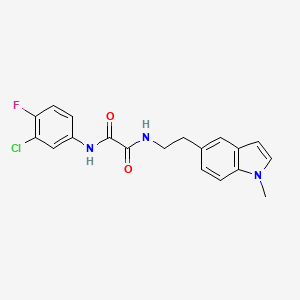

![molecular formula C23H27N5O3 B2354728 4-(2-(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酸甲酯 CAS No. 1171611-70-3](/img/structure/B2354728.png)

4-(2-(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

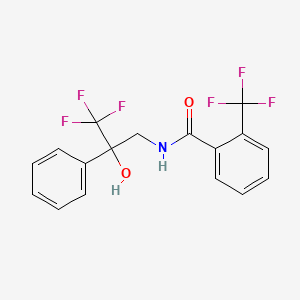

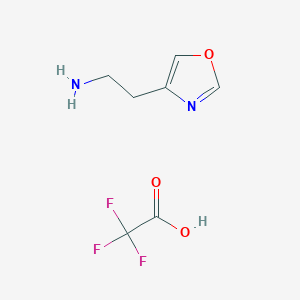

“Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used as important synthons in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, one method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring via an acetamido linkage, and a benzoate group attached via a methyl group . The benzimidazole ring is a bicyclic compound made up of benzene and imidazole rings .

Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For instance, the presence of the imidazole ring, which is amphoteric in nature, could allow it to participate in both acidic and basic reactions .

科学研究应用

1. 治疗疾病的 ACAT-1 抑制剂

4-(2-(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酸甲酯和相关化合物已被确认为人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 的有效抑制剂。这些抑制剂对人 ACAT-1 表现出显着的选择性,而不是 ACAT-2,并且被认为有望治疗涉及 ACAT-1 过表达的疾病,例如某些心血管和神经退行性疾病 (Shibuya 等,2018)。

2. 抗癌活性

已经合成了该化合物的衍生物,并显示出对各种人癌细胞系(包括宫颈癌和乳腺癌)的体外抗癌活性。分子对接研究支持了这些化合物的结构和抗癌活性关系,表明它们作为癌症治疗的治疗剂的潜力 (Boddu 等,2018)。

3. 缓蚀

与本化合物在结构上相似的苯并咪唑衍生物已被研究其在缓蚀中的作用。这些化合物,包括具有哌嗪单元的化合物,已显示出在酸性环境中保护 N80 钢等金属免受腐蚀的有效性。这种应用在工业环境中很重要,尤其是在金属基础设施的维护中 (Yadav 等,2016)。

4. 驱虫活性

已经合成了一些带有哌嗪基团的苯并咪唑衍生物,并评估了它们的驱虫活性。这些化合物对特定类型的蠕虫表现出有效性,为治疗寄生虫感染提供了潜在的应用 (Kumar & Sahoo, 2014)。

5. 抗炎应用

已经合成了一些 4-(2-(4-((1-甲基-1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酸甲酯的衍生物,并评估了它们的抗炎特性。这些化合物已经在体外和体内研究中显示出潜力,表明它们可用作抗炎剂 (Ahmed 等,2017)。

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development, given the wide range of activities exhibited by imidazole derivatives . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interaction of this compound with its targets would depend on the nature of the target and the biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to the specific biological activities mentioned earlier.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the effects could be diverse and depend on the specific biological activity being exhibited.

属性

IUPAC Name |

methyl 4-[[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-26-20-6-4-3-5-19(20)25-21(26)15-27-11-13-28(14-12-27)16-22(29)24-18-9-7-17(8-10-18)23(30)31-2/h3-10H,11-16H2,1-2H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMPAPPRPMRTAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

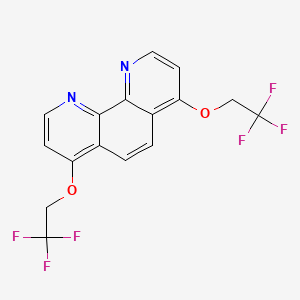

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)

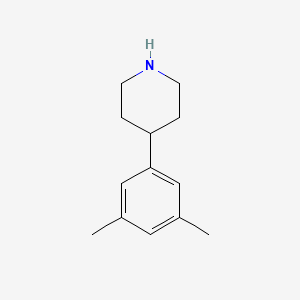

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)

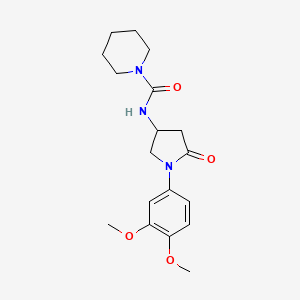

![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)